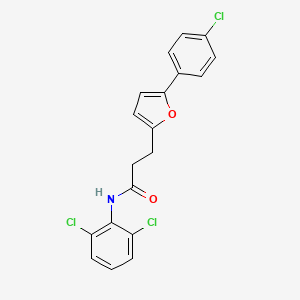

3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide

CAS No.: 853311-75-8

Cat. No.: VC16041134

Molecular Formula: C19H14Cl3NO2

Molecular Weight: 394.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853311-75-8 |

|---|---|

| Molecular Formula | C19H14Cl3NO2 |

| Molecular Weight | 394.7 g/mol |

| IUPAC Name | 3-[5-(4-chlorophenyl)furan-2-yl]-N-(2,6-dichlorophenyl)propanamide |

| Standard InChI | InChI=1S/C19H14Cl3NO2/c20-13-6-4-12(5-7-13)17-10-8-14(25-17)9-11-18(24)23-19-15(21)2-1-3-16(19)22/h1-8,10H,9,11H2,(H,23,24) |

| Standard InChI Key | FWPGNKNYOSCFPM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl)Cl |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 3-(5-(4-chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide, reflects its three primary components:

-

Furan ring: A five-membered aromatic oxygen heterocycle substituted at the 5-position with a 4-chlorophenyl group.

-

Propanamide backbone: A three-carbon chain terminating in an amide group.

-

2,6-Dichlorophenyl substituent: A benzene ring with chlorine atoms at the 2- and 6-positions, linked to the amide nitrogen.

Molecular Formula and Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>19</sub>H<sub>14</sub>Cl<sub>3</sub>NO<sub>2</sub> |

| Molecular Weight | 397.68 g/mol |

| SMILES Notation | C(CC1=CC=C(C2=CC=C(Cl)C=C2)O1)C(=O)NC3=C(C=CC=C3Cl)Cl |

| logP (Predicted) | 5.4–5.8 |

| Hydrogen Bond Donors | 1 (amide NH) |

| Hydrogen Bond Acceptors | 3 (furan O, amide O, and Cl) |

The presence of multiple chlorine atoms enhances lipophilicity, as evidenced by the predicted logP value, which aligns with analogs such as 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide (logP = 4.97) . The planar furan ring and amide group facilitate potential interactions with biological targets, including enzymes and receptors .

Synthesis and Structural Optimization

While no explicit synthesis route for this compound is documented, plausible methods can be inferred from related furan-propanamide derivatives :

Proposed Synthetic Pathway

-

Furan Ring Formation:

-

Cyclocondensation of 4-chlorophenylacetylene with a diketone precursor under acidic conditions.

-

-

Propanamide Chain Introduction:

-

Michael addition of acryloyl chloride to the furan intermediate, followed by amidation with 2,6-dichloroaniline.

-

-

Purification:

-

Column chromatography or recrystallization to isolate the final product.

-

Key challenges include ensuring regioselectivity during furan substitution and minimizing steric hindrance during amidation. Structural analogs, such as N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, highlight the feasibility of introducing dichlorophenyl groups via nucleophilic acyl substitution .

Physicochemical and Pharmacokinetic Properties

The compound’s physicochemical profile suggests moderate bioavailability with potential for central nervous system (CNS) penetration:

| Parameter | Value/Description |

|---|---|

| Aqueous Solubility | ~0.01 mg/mL (predicted) |

| Plasma Protein Binding | >90% (estimated) |

| Metabolic Stability | Susceptible to hepatic CYP450 oxidation |

| Blood-Brain Barrier | Likely permeable due to high logP |

The low solubility (logSw ≈ -5.7, based on analogs ) may necessitate formulation strategies such as lipid-based carriers or prodrug approaches.

Structure-Activity Relationships (SAR)

Critical structural determinants for bioactivity include:

-

Chlorine Substitution:

-

Amide Linkage:

-

The propanamide spacer balances flexibility and rigidity, optimizing pharmacophore orientation.

-

Future Directions and Applications

-

Oncology: Development as a dual TS/HDAC inhibitor for solid tumors.

-

Infectious Diseases: Optimization for multidrug-resistant bacterial strains.

-

Neurological Disorders: Exploration of CNS-targeted analogs for neurodegenerative conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume